3-(Trimethylsilyl)cyclopentene

Vue d'ensemble

Description

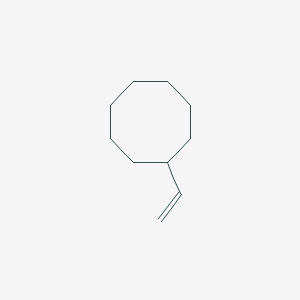

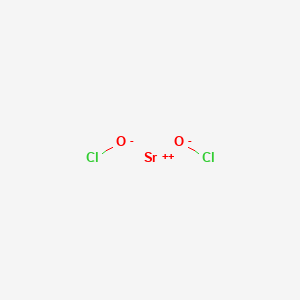

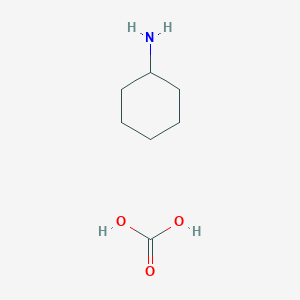

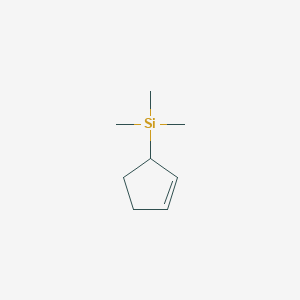

3-(Trimethylsilyl)cyclopentene, also known as TMS cyclopentene, is an organosilicon compound . It is a colorless liquid with special chemical properties and structure . This compound is used for research and development purposes .

Synthesis Analysis

The synthesis of 3-(Trimethylsilyl)cyclopentene has been discussed in several papers. For instance, Danheiser et al. described a regiocontrolled approach to the synthesis of five-membered rings using (trimethylsilyl)cyclopentene annulation . Another paper discussed the asymmetric access to β-funebrene via a trans-selective annulation of allenylsilane-enes .Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)cyclopentene is C8H16Si . The compound contains a total of 25 bonds, including 9 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, and 1 five-membered ring .Chemical Reactions Analysis

The chemical reactions involving 3-(Trimethylsilyl)cyclopentene have been studied in various contexts. For example, propargyl silanes with a terminal alkyne moiety undergo a 1,2-silyl shift when activated with electrophiles such as H+, Br+, I+, and PhSe+. A method was developed to trap 1,3-transposed electrophilic .Applications De Recherche Scientifique

Synthesis of Highly Substituted Cyclopentadienes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of highly substituted cyclopentadienes . These compounds serve as versatile precursors of metallocenes that show high activity in valuable catalytic transformations . For example, half-sandwich metallocenes of late transition metals, such as rhodium, iridium, and cobalt, are highly active catalysts for the C–H bond functionalization .

Metallocene Catalysts

The structural modification of cyclopentadienyl ligands on the metallocenes improves catalytic efficiency and selectivity . Therefore, the development of new methods for the synthesis of substituted cyclopentadienes and pentafulvenes is highly important . 3-(Trimethylsilyl)cyclopentene can be used in this context.

[3 + 2] Annulation Methods Based on Organosilanes

3-(Trimethylsilyl)cyclopentene can be used in [3 + 2] annulation routes to a variety of five-membered carbocyclic and heterocyclic systems . This reaction, sometimes referred to as the “Danheiser Annulation”, has been developed in laboratories .

Synthesis of Five-Membered Rings

The “TMS-cyclopentene annulation” involves the reaction of (trimethylsilyl)allenes with electron-deficient alkenes and alkynes in the presence of titanium tetrachloride to afford, in a single step, a functionalized and highly substituted 5-membered carbocycle . This method provides a regiospecific approach to the synthesis of five-membered rings .

Synthesis of Substituted Azulenes

3-(Trimethylsilyl)cyclopentene can be used in the synthesis of substituted azulenes . Azulenes are organic compounds and isomers of naphthalene. While naphthalene is colorless, azulenes are dark blue .

Synthesis of Substituted Furans

3-(Trimethylsilyl)cyclopentene can also be used in the synthesis of substituted furans . Furans are a class of organic compounds that consist of a five-membered aromatic ring with four carbon atoms and one oxygen .

Safety And Hazards

Orientations Futures

The future directions of research involving 3-(Trimethylsilyl)cyclopentene could involve its use in the synthesis of more complex molecules. For instance, a paper discusses the bottom-up modular construction of chemically and structurally well-defined oligo (arylfuran)s by de novo synthesis of α,β’-bifuran monomers and subsequent coupling reaction . Another paper discusses the generation of axially chiral fluoroallenes through a copper-catalyzed enantioselective β-fluoride elimination .

Propriétés

IUPAC Name |

cyclopent-2-en-1-yl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-9(2,3)8-6-4-5-7-8/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHNKPHOTZMXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1CCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375374 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)cyclopentene | |

CAS RN |

14579-08-9 | |

| Record name | 3-(TRIMETHYLSILYL)CYCLOPENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.